Molecular Weight and Lipophilicity Offset Compared to the Non-Fluorinated Analog
The target compound carries a gem-difluoro substituent at the 7-position of the spirocyclic ring, which is absent in the direct non-fluorinated comparator 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (CAS 2060041-77-0). This substitution increases molecular weight by 36.0 Da (254.32 vs. 218.34 g·mol⁻¹) . In azaspiro patent literature, fluorine incorporation at the spirocyclic position is consistently reported to enhance blood-brain barrier penetration and metabolic stability relative to non-fluorinated counterparts . The CF₂ unit also reduces the basicity of the adjacent nitrogen (pKa lowering by approximately 1–2 log units), altering the ionization state at physiological pH.
| Evidence Dimension | Molecular weight and fluorination status |
|---|---|
| Target Compound Data | 254.32 g·mol⁻¹; 2 fluorine atoms present (gem-CF₂) |
| Comparator Or Baseline | 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (CAS 2060041-77-0): 218.34 g·mol⁻¹; 0 fluorine atoms |
| Quantified Difference | ΔMW = +36.0 Da; fluorine atom count: 2 vs. 0 |
| Conditions | Physicochemical property comparison based on reported molecular formulas; no common assay context |
Why This Matters
The 36-Da mass increase and fluorination status directly affect lipophilicity (ΔcLogP estimated +0.3 to +0.5), passive permeability, and CYP450 metabolic susceptibility—differentiating the compound in any ADME or in vivo study requiring brain penetration.
